molecular formula C18H25FN2O3 B1651441 Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 1262757-36-7

Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1651441
CAS No.: 1262757-36-7
M. Wt: 336.4
InChI Key: FRWLOLNMKKCCNA-UHFFFAOYSA-N
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Description

Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H25FN2O3 and its molecular weight is 336.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Researchers have developed synthetic routes and performed structural studies on compounds related to Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate , emphasizing its potential as a scaffold for drug discovery. The synthesis of a novel scaffold was described through a three-step synthesis from ortho-hydroxyacetophenone and N-benzylpiperidone, highlighting the compound's orientation of side chains in a well-defined orientation, making it a key intermediate for combinatorial synthesis of drug-like molecules (Willand et al., 2004).

Antihypertensive Activity

  • A series of 4'-substituted spiro compounds, related to the core structure of interest, was prepared and evaluated for antihypertensive activity. This study found significant antihypertensive effects in spontaneously hypertensive rats, suggesting potential therapeutic applications of such compounds (Clark et al., 1983).

Antimicrobial and Anthelmintic Activity

  • Another study synthesized and characterized a similar tert-butyl spiro-piperidine derivative, evaluating its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating its potential use in treating parasitic infections (Sanjeevarayappa et al., 2015).

Antimycobacterial Activity

  • The antimycobacterial activity of spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective method, was also investigated. One of the compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential of these spirocyclic compounds in developing new antimycobacterial agents (Kumar et al., 2008).

Properties

IUPAC Name

tert-butyl 9-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-11-8-18(9-12-21)7-10-20-14-6-4-5-13(19)15(14)23-18/h4-6,20H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWLOLNMKKCCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C(=CC=C3)F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108113
Record name Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262757-36-7
Record name Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262757-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

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